N-(4-chlorobenzyl)-N'-cyclopentylethanediamide
Overview
Description
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide, commonly known as CPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of compounds known as amides and has been found to exhibit a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of CPCA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. CPCA has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
CPCA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. CPCA has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, CPCA has been found to exhibit potential anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
CPCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. CPCA has also been extensively studied, and its pharmacological properties are well characterized. However, CPCA also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to administer in vivo. Additionally, CPCA has been found to exhibit potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CPCA. One area of research is to further elucidate the mechanism of action of CPCA. This can help to identify new therapeutic targets for the compound. Another area of research is to investigate the potential anticancer activity of CPCA in more detail. This can help to identify new cancer therapies. Additionally, future research can focus on developing new analogs of CPCA with improved pharmacological properties, such as increased water solubility and decreased toxicity.
Conclusion
In conclusion, CPCA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects and has been found to exhibit potential anticancer activity. While CPCA has several advantages for lab experiments, it also has some limitations. Future research on CPCA can help to further elucidate its mechanism of action and identify new therapeutic targets for the compound.
Scientific Research Applications
CPCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. CPCA has also been found to exhibit potential anticancer activity.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-cyclopentyloxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-11-7-5-10(6-8-11)9-16-13(18)14(19)17-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGSSQAFJYGAEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-cyclopentyloxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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